2,4-Dichloro-6-methylsulfonylquinoline
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Overview
Description
2,4-Dichloro-6-methylsulfonylquinoline is a chemical compound with the molecular formula C10H7Cl2NO2S and a molecular weight of 276.139 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylsulfonylquinoline typically involves the chlorination of quinoline derivatives followed by sulfonylation. One common method includes the reaction of 2,4-dichloroquinoline with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylsulfonylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinolines with various functional groups.
- Sulfide or sulfone derivatives depending on the reaction conditions .
Scientific Research Applications
2,4-Dichloro-6-methylsulfonylquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylsulfonylquinoline involves its interaction with cellular components. It can inhibit DNA replication and induce apoptosis in cancer cells by interfering with the cell cycle and promoting the expression of pro-apoptotic proteins . The compound targets specific enzymes and pathways involved in cell proliferation and survival, making it effective in controlling the growth of malignant cells .
Comparison with Similar Compounds
2,4-Dichloroquinoline: Shares the dichloro substitution but lacks the sulfonyl group.
6-Methylquinoline: Contains the methyl group but lacks the dichloro and sulfonyl groups.
2,4-Dichloro-6-fluoroquinoline: Similar structure with a fluorine atom instead of the methylsulfonyl group.
Uniqueness: 2,4-Dichloro-6-methylsulfonylquinoline is unique due to its combination of dichloro and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-6-methylsulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-16(14,15)6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFCVNHQYUCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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